N-(2-amino-1-phenylethyl)-N,N-diethylamine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and its role or uses. It may also include its classification based on its molecular structure .
Synthesis Analysis
This involves the methods and processes used to create the compound. It can include the raw materials used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms within the molecule and how this influences its properties and reactivity .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the properties of the compound such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compounds
- Application : “N-(2-amino-1-phenylethyl)-N,N-diethylamine” is a type of heterocyclic compound. Heterocyclic compounds are widely used in the research and development of new pharmaceuticals .
- Methods : The preparation, properties, structure-biological relationships, and the prospects of further development of synthetic heterocyclic diuretics are generalized and systematized .
- Results : The study of substances chemically close to acetazolamide led to the preparation of benzothiadiazine diuretics .
Potential Diuretics
- Application : Compounds similar to “N-(2-amino-1-phenylethyl)-N,N-diethylamine” have been tested as potential diuretics .
- Methods : The interaction between chemical structure and biological activity has been established .
- Results : Specific dependencies of the interaction between chemical structure and biological activity have been established .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-1-phenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCVEIVPQIPKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397475 | |
Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-phenylethyl)-N,N-diethylamine | |
CAS RN |
31788-97-3 | |
Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-1-phenylethyl)diethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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